

analytical methods for 3-octanol quantification

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Compound Focus: 3-Octanol

CAS No.: 589-98-0

Cat. No.: S566641

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Chemical Identity and Properties of 3-Octanol

Before starting analysis, understanding the basic properties of your target analyte is crucial. Below is a summary of the key data for **3-Octanol** (CAS RN: 589-98-0).

Property	Value / Description
CAS Registry Number	589-98-0 [1] [2] [3]
Molecular Formula	C ₈ H ₁₈ O [1] [2] [3]
Molecular Weight	130.23 g/mol [1] [2] [3]
Appearance	Colorless to almost colorless clear liquid [4]
Boiling Point	174-177 °C [3] [4]
Density	0.818 g/mL at 25 °C [3]
Refractive Index	~1.426 (n ₂₀ /D) [3] [4]
Flash Point	68 °C (154.4 °F) [3] [4]
Vapor Pressure	~1 mmHg at 20 °C [3]

Property	Value / Description
Purity (for standards)	≥98.5% (GC) [3]

Analytical Protocol: HS-SPME/GC-MS for 3-Octanol Quantification

This detailed protocol is adapted from a study analyzing volatile organic compounds in mushrooms, where **3-octanol** was identified and quantified [5].

Sample Preparation

- **Weighing:** Accurately weigh approximately **3 grams** of a fresh, homogenized sample (e.g., mushroom tissue).
- **Vial Setup:** Place the sample into a **20 mL crimp-top glass vial**.
- **Matrix Adjustment:** To ensure consistent matrix conditions for calibration, add **10 mL of white mineral oil** to the vial. This step is critical for the standard addition method [5].
- **Replication:** Prepare each sample in **triplicate** to ensure statistical reliability [5].

Headspace Solid-Phase Microextraction (HS-SPME)

- **SPME Fiber:** Use a **65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB)** fiber assembly. Condition the fiber according to the manufacturer's instructions before first use [5].
- **Incubation:** Place the sample vial in the autosampler tray and incubate for **10 minutes at 50°C** to allow the volatiles to partition into the headspace [5].
- **Extraction:** Expose and adsorb the analytes onto the fiber coating for **30 minutes at 50°C** in the headspace of the vial [5].
- **Desorption:** After extraction, retract the fiber and immediately introduce it into the GC injection port for **thermal desorption at 250°C for 1 minute in splitless mode** [5].

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

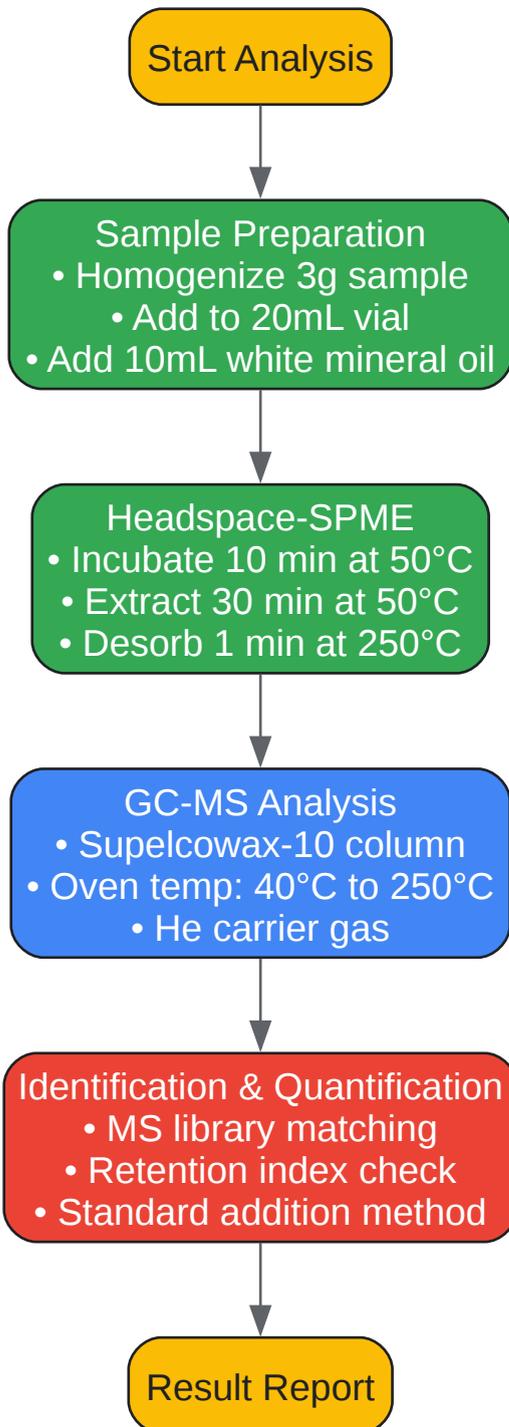
The following conditions have been successfully applied for separation and detection [5].

- **GC System:** Shimadzu GCMS-QP2010 or equivalent.
- **Injector:** Temperature maintained at **250°C**, operating in splitless mode.
- **Carrier Gas:** Helium (He).
- **Analytical Column:** A polar **Supelcowax-10** column (30 m length × 0.25 mm inner diameter × 0.25 μm film thickness) is suitable.
- **Oven Temperature Program:**
 - Initial temperature: **40°C**
 - Ramp: **5°C/min to 250°C**
 - Final hold: **5 minutes**
- **Mass Spectrometer (MS) Conditions:**
 - Ionization Mode: **Electron Impact (EI)**
 - Ionization Energy: **0.94 kV** (or standard 70 eV)
 - Ion Source Temperature: **200°C**
 - Interface Temperature: **250°C**
 - Mass Scan Range: **40-350 m/z**

Compound Identification & Calibration

- **Identification:** Confirm the identity of **3-octanol** by:
 - **Mass Spectrum Matching:** Comparing the acquired mass spectrum with reference spectra in standard libraries (e.g., NIST, Wiley) [5].
 - **Retention Index (RI):** Matching the experimental Kovats Retention Index with literature values. See the table below for reference RIs [2].
 - **Standard Co-injection:** Comparing the retention time with an authentic **3-octanol** analytical standard [5].
- **Calibration via Standard Addition:**
 - Prepare stock solutions of a pure **3-octanol** standard in white mineral oil.
 - Spike the sample with known, increasing concentrations of the standard.
 - Build a calibration curve by plotting the peak area of **3-octanol** against the spiked concentration. The absolute value in the original sample is determined by the x-intercept of this curve [5].

The workflow for the complete analytical procedure is summarized in the following diagram:



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Reference Data for GC Method Development

The following table compiles Kovats Retention Indices (RI) for **3-octanol** from the NIST WebBook to aid in method development and peak identification [2]. Retention indices help confirm the identity of a compound independently of its mass spectrum.

Column Type	Active Phase	RI Value	Temperature Program
Capillary	HP-5	996	3 K/min from 60°C to 240°C [2]
Capillary	DB-5MS	996	4 K/min from 40°C to 200°C [2]
Capillary	AT-5	997	Custom program [2]
Capillary	PE-Wax	1383	5 K/min from 60°C to 200°C [2]
Capillary	Innowax	1386	5 K/min from 40°C to 190°C [2]
Capillary	Carbowax 20M	1398	Custom program [2]

Key Considerations for the Analysis

- **Fiber Selection:** The PDMS/DVB fiber was selected over a DVB/Car/PDMS fiber for this specific application, demonstrating that fiber choice can impact the extraction profile [5].
- **Matrix Complexity:** The Standard Addition method is particularly valuable for complex and variable sample matrices (like biological tissues), as it accounts for matrix effects that can enhance or suppress the analytical signal [5].
- **Quality Control:** Always include a procedural blank (a vial with only mineral oil) to monitor for potential contamination from solvents, fibers, or glassware. Consistent retention times across runs are a key indicator of system stability.

I hope this detailed application note provides a strong foundation for your work. Should you require information on validating this method for specific regulatory standards, please feel free to ask.

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References

1. 3-Octanol - the NIST WebBook [webbook.nist.gov]
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